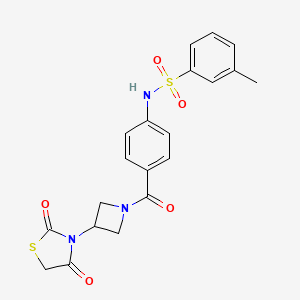

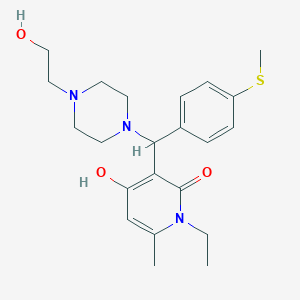

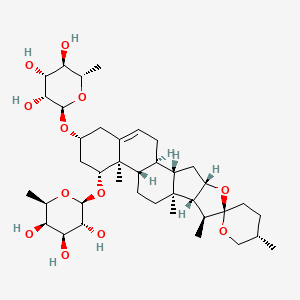

4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis

This would involve a detailed description of the compound’s molecular structure, including its atomic arrangement and the types of bonds between the atoms.Chemical Reactions Analysis

This would involve a description of the chemical reactions the compound can undergo, including the reactants, products, and conditions required for each reaction.Physical And Chemical Properties Analysis

This would involve a description of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications

Chemical Synthesis and Modifications

The compound 4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and its related derivatives, have been extensively studied in the context of chemical synthesis. For instance, Knollmüller (1971) explored the formation of benzothiadiazine dioxides by treating 2-aminobenzyl amine with sulfamide, leading to various derivatives through reactions with alkyl halides and other agents (Knollmüller, 1971). Similarly, Grunder-Klotz and Ehrhardt (1991) used the 3,4-dimethoxybenzyl group for N-protection of thiazetidine dioxides, which could be removed using specific reagents (Grunder-Klotz & Ehrhardt, 1991).

Photophysical Properties and Applications

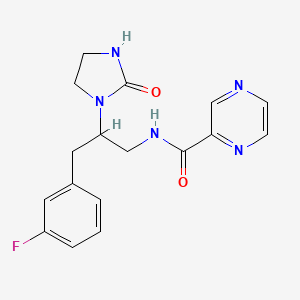

Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine derivatives substituted with benzothiadiazole groups for their photophysical properties. These compounds, including those with 3,4-dimethoxyphenyl moieties, showed promising applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

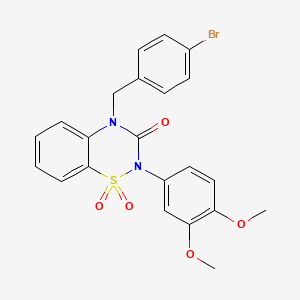

Balaydın et al. (2012) synthesized derivatives of bromophenols, including those structurally related to the compound , and studied their inhibition of the enzyme carbonic anhydrase. These compounds demonstrated potential as leads for novel carbonic anhydrase inhibitors, with applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Catalytic Applications

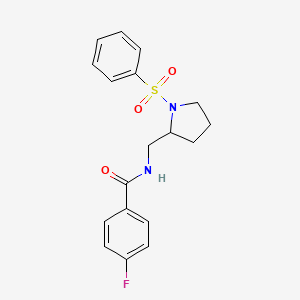

In the field of catalysis, Goodman and Detty (2004) explored the use of selenoxides, including aryl benzyl selenoxides related to the compound of interest, as catalysts in the bromination of organic substrates. Their effectiveness in facilitating bromination reactions in aqueous media highlights the versatility of such compounds in organic synthesis (Goodman & Detty, 2004).

Safety And Hazards

This would involve a description of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.

Future Directions

This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, and areas of interest for further study.

properties

IUPAC Name |

4-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O5S/c1-29-19-12-11-17(13-20(19)30-2)25-22(26)24(14-15-7-9-16(23)10-8-15)18-5-3-4-6-21(18)31(25,27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJPCIBUBIGICN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2972108.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2972112.png)

![N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2972116.png)

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2972117.png)

![9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2972122.png)